molecular formula C9H12ClNO3 B175006 Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride CAS No. 158840-52-9

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride

Cat. No. B175006
M. Wt: 217.65 g/mol
InChI Key: SKYIJDPTQHVHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride is a complex chemical compound with various potential applications in scientific research. It is a derivative of Benzeneacetic acid, which has the molecular formula C8H8O2 and a molecular weight of 136.1479 .


Physical And Chemical Properties Analysis

Benzeneacetic acid has a molecular weight of 136.1479 . It has a boiling point of 538.7 K and a fusion temperature range from 348.05 K to 350 K . The enthalpy of vaporization is 79.1 ± 0.3 kJ/mol and the enthalpy of sublimation is 93.5 ± 0.3 kJ/mol . The properties of the a-aMino-2-hydroxy-, Methyl ester, hydrochloride variant could differ and would need to be determined experimentally.

Scientific Research Applications

1. Kinetics and Mechanism of Hydrolysis

The study of cyclopentolate hydrochloride, an ester of substituted benzeneacetic acid, revealed insights into the kinetics and mechanism of its hydrolysis in alkaline solutions. This research used HPLC assay to investigate the degradation, identifying phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products. The findings suggest a parallel degradation scheme with both products forming simultaneously, which is crucial for understanding the stability and decomposition of similar compounds (Roy, 1995).

2. Synthesis of α-Amino Acids

A one-pot reaction involving 2-hydroxy-2-methoxyacetic acid methyl ester has been developed for preparing protected α-amino acids. This method, utilizing benzyloxyamine and an alkyl radical, demonstrates a novel approach for α-amino acid synthesis via carbon–carbon bond formation. This innovative technique is significant for amino acid production in pharmaceutical and biochemical research (Miyabe et al., 1998).

3. Structural Analysis and Synthesis

The X-ray structure determination of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, provided crucial insights into its stereochemistry. Such structural analyses are fundamental in the development and understanding of pharmaceutical compounds, showcasing the importance of detailed molecular characterization in scientific research (Nakamura et al., 1976).

4. Stability Studies

Research on the aqueous stability of cyclopentolate hydrochloride (Cy.HCl) has shown that cyclodextrins significantly stabilize Cy against hydrolysis. This study is crucial for developing stable pharmaceutical formulations and understanding the interactions between cyclodextrins and other compounds (Roy, 1996).

5. Chemical Synthesis and Medicinal Chemistry

The efficient synthesis of various substituted amino acid derivatives using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent highlights the role of this chemical in peptide synthesis. Such methodologies are vital in medicinal chemistry for producing diverse and complex biochemical compounds (Brunel et al., 2005).

Safety And Hazards

The safety data sheet for Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride can be found at Echemi.com . This would provide detailed information on its hazards, handling precautions, and safety measures.

properties

IUPAC Name

methyl 2-amino-2-(2-hydroxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-4-2-3-5-7(6)11;/h2-5,8,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYIJDPTQHVHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, a-aMino-2-hydroxy-, Methyl ester, hydrochloride

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